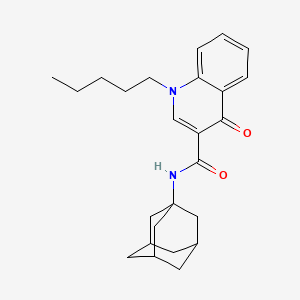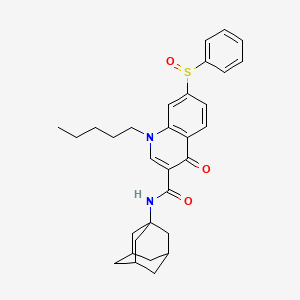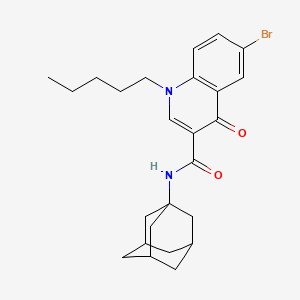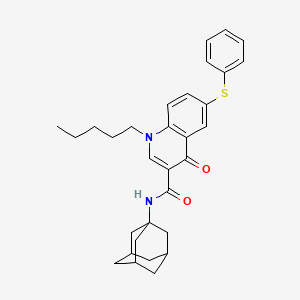
N-(Adamant-1-yl)-7-fluoro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Adamant-1-yl)-7-fluoro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound that features a unique combination of adamantane and quinoline structures. The adamantane moiety is known for its high symmetry and stability, while the quinoline structure is a heterocyclic aromatic compound with a wide range of biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamant-1-yl)-7-fluoro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative and the quinoline derivative. The adamantane derivative can be synthesized through a Lewis-acid catalyzed rearrangement procedure, which is a well-established method for producing adamantane-based compounds . The quinoline derivative can be synthesized through various methods, including cyclization reactions and Friedländer synthesis.
The final step involves the coupling of the adamantane and quinoline derivatives under specific reaction conditions. This can be achieved through amidation reactions, where the carboxylic acid group of the quinoline derivative reacts with the amine group of the adamantane derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the production process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(Adamant-1-yl)-7-fluoro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more reactive intermediates.
Scientific Research Applications
N-(Adamant-1-yl)-7-fluoro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(Adamant-1-yl)-7-fluoro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins . The quinoline structure is known to interact with various enzymes and receptors, leading to its biological activities. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(Adamant-1-yl)-7-fluoro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
Adamantane derivatives: These compounds share the adamantane moiety and are known for their stability and lipophilicity. Examples include amantadine and rimantadine, which are used as antiviral drugs.
Quinoline derivatives: These compounds share the quinoline structure and are known for their wide range of biological activities. Examples include chloroquine and quinine, which are used as antimalarial drugs.
The uniqueness of this compound lies in its combination of the adamantane and quinoline structures, which enhances its stability, lipophilicity, and biological activities.
Properties
Molecular Formula |
C25H31FN2O2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-7-fluoro-4-oxo-1-pentylquinoline-3-carboxamide |
InChI |
InChI=1S/C25H31FN2O2/c1-2-3-4-7-28-15-21(23(29)20-6-5-19(26)11-22(20)28)24(30)27-25-12-16-8-17(13-25)10-18(9-16)14-25/h5-6,11,15-18H,2-4,7-10,12-14H2,1H3,(H,27,30) |
InChI Key |
MPLSJVAMFMAOKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C(=O)C2=C1C=C(C=C2)F)C(=O)NC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-2-(4-chlorophenyl)ethyl)-6-(methylthio)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792690.png)
![1-(2-chloro-2-(4-chlorophenyl)ethyl)-N,N-diethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792691.png)
![N-butyl-1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792695.png)
![1-(2-chloro-2-phenylethyl)-N-(2-fluorophenethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792702.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792703.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl 2-methoxy-5-methylphenylcarbamate](/img/structure/B10792716.png)
![1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-N-propyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792719.png)


![1-(2-chloro-2-phenylethyl)-6-(methylthio)-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792732.png)
![4-(1-(2-chloro-2-(4-fluorophenyl)ethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B10792740.png)



